7-(Difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Cpd19) is a small molecule inhibitor that exhibits high binding affinity for the bromodomain and extra-terminal (BET) family of proteins, specifically BRD4-BD1 and CREBBP. [ [], [] ] This compound has been identified as a potent and selective inhibitor of BET proteins in various studies.
Cpd19 consists of a pyrazolo[1,5-a]pyrimidine core structure with various substituents. These substituents include a difluoromethyl group at the 7-position, a (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamino group at the 3-position, and a 4-methylphenyl group at the 5-position. [ [], [] ] The specific arrangement of these groups contributes to the molecule's ability to interact with the binding pocket of BET bromodomains.
Cpd19 functions by binding to the bromodomains of BET proteins, particularly BRD4-BD1 and CREBBP. [ [], [] ] Bromodomains are protein modules that recognize acetylated lysine residues on histones, playing a crucial role in regulating gene expression. By binding to these bromodomains, Cpd19 competitively inhibits the interaction between BET proteins and acetylated histones. This disruption of the BET protein-histone interaction can lead to changes in gene expression and downstream cellular processes.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8